3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid

Stereochemical Purity Impurity Profiling Taxane Semisynthesis

3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid, commonly referenced as Paclitaxel Impurity 51 (CAS 949023-16-9), is a chiral oxazolidine-5-carboxylic acid derivative. It is a known process-related impurity arising during the semi-synthesis of the taxane antineoplastic agent paclitaxel.

Molecular Formula C24H21NO5
Molecular Weight 403.4 g/mol
Cat. No. B12098609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid
Molecular FormulaC24H21NO5
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2N(C(C(O2)C(=O)O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C24H21NO5/c1-29-19-14-12-18(13-15-19)23-25(22(26)17-10-6-3-7-11-17)20(21(30-23)24(27)28)16-8-4-2-5-9-16/h2-15,20-21,23H,1H3,(H,27,28)
InChIKeyRDVJYGYJBUIIOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic Acid: A Defined Paclitaxel Process Impurity Standard for ANDA Filing


3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid, commonly referenced as Paclitaxel Impurity 51 (CAS 949023-16-9), is a chiral oxazolidine-5-carboxylic acid derivative [1]. It is a known process-related impurity arising during the semi-synthesis of the taxane antineoplastic agent paclitaxel. Its (4S,5R) stereochemistry is critical to its identity as a specific impurity marker, distinguishing it from other paclitaxel-related oxazolidine impurities [2].

Why Generic Oxazolidine Impurity Standards Cannot Substitute for (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic Acid in Regulated Analysis


In paclitaxel impurity profiling, substitution with an incorrect stereoisomer (e.g., the (4R,5R) diastereomer, Paclitaxel Impurity 49) or a structurally distinct oxazolidine impurity leads to misidentification, inaccurate quantification, and potential ANDA rejection. The (4S,5R) configuration is mandated by its synthetic pathway from the taxane side chain, and only the correct stereoisomer co-elutes and ionizes identically to the process impurity in validated HPLC methods [1]. Further, pharmacopeial traceability requires exact CAS-specific reference standards [2].

Quantitative Differentiation Evidence for (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic Acid


Stereochemical Purity: (4S,5R) vs. (4R,5R) Diastereomer Identity

The (4S,5R) configuration of this compound is the enantiomerically pure form required as a paclitaxel process impurity reference standard. The (4R,5R) diastereomer (Paclitaxel Impurity 49, CAS 1262147-55-6) exhibits a distinct HPLC retention time and mass spectral fragmentation pattern, causing misidentification if substituted [1]. Synthetic patents confirm that the 4S,5R oxazolidine is the direct precursor to the clinically active 2'R,3'S taxane side chain [2].

Stereochemical Purity Impurity Profiling Taxane Semisynthesis

Minimum Purity Specification: 97% vs. Standard Research-Grade Oxazolidines

This compound is commercially available with a minimum purity of 97% as confirmed by HPLC . In contrast, generic research-grade oxazolidine carboxylic acids are often supplied at ≥95% purity without validated impurity profiles. The 97% threshold ensures that the reference standard contributes ≤3% to the total impurity burden, a critical margin when quantifying target impurities at the 0.10%–0.15% ICH Q3A identification threshold.

Reference Standard Purity Quality Control Impurity Quantification

Regulatory Traceability: USP/EP Pharmacopeial Alignment vs. In-House Standards

Paclitaxel Impurity 51 is supplied with full characterization data compliant with regulatory guidelines and can be traced against USP or EP pharmacopeial standards upon request [1]. This traceability is not routinely available for generic oxazolidine acids procured from non-specialist chemical suppliers. The availability of a Certificate of Analysis (CoA) with chromatographic purity, identity (NMR, MS), and residual solvent data is essential for ANDA/DMF filing.

Pharmacopeial Traceability ANDA DMF Filing

Chromatographic Identity Confirmation: Distinct M/Z and Retention vs. Co-eluting Impurities

The compound's molecular ion [M+H]+ at m/z 404.4 and characteristic fragmentation pattern (loss of benzoic acid, m/z 282) provide a unique mass spectrometric fingerprint distinguishing it from other paclitaxel oxazolidine impurities such as Impurity 66 (m/z 456.5) or Impurity 67 (m/z 854.9) . Co-elution risk is mitigated by the significantly different LogP (3.59) compared to the more polar 2,2-dimethyl oxazolidine analogs (LogP ~2.8).

LC-MS Impurity Identification Mass Spectrometry Forced Degradation

Priority Application Scenarios for (4S,5R)-3-Benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic Acid


Paclitaxel ANDA Impurity Method Validation

Use as a reference standard for HPLC/UV-CAD method validation per ICH Q2(R1). The defined (4S,5R) stereochemistry ensures correct identification and quantification of the process impurity at the required 0.10% threshold [1].

Forced Degradation Studies (Stress Testing)

Employed as a marker to assess whether degradation conditions generate this oxazolidine impurity. Its stability and distinct chromatographic profile facilitate degradation pathway elucidation [2].

Pharmaceutical Quality Control (QC) Batch Release

Routine QC use in paclitaxel API and finished product testing. Pharmacopeial traceability (USP/EP) ensures compliance with regulatory monograph requirements .

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